4-((Tetrahydrofuran-2-yl)methyl)piperazine-1-carboximidamide
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Overview
Description
4-((Tetrahydrofuran-2-yl)methyl)piperazine-1-carboximidamide is a chemical compound that features a piperazine ring substituted with a tetrahydrofuran moiety and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tetrahydrofuran-2-yl)methyl)piperazine-1-carboximidamide typically involves the reaction of tetrahydrofuran-2-ylmethylamine with piperazine-1-carboximidamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-((Tetrahydrofuran-2-yl)methyl)piperazine-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
4-((Tetrahydrofuran-2-yl)methyl)piperazine-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-((Tetrahydrofuran-2-yl)methyl)piperazine-1-carboximidamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorobenzyl)-4-((tetrahydrofuran-2-yl)methyl)piperazine: This compound is similar in structure but contains a fluorobenzyl group instead of a carboximidamide group.
2-((Piperazin-1-yl)methyl)tetrahydrofuran: This compound shares the tetrahydrofuran and piperazine moieties but lacks the carboximidamide group.
Uniqueness
4-((Tetrahydrofuran-2-yl)methyl)piperazine-1-carboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H20N4O |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
4-(oxolan-2-ylmethyl)piperazine-1-carboximidamide |
InChI |
InChI=1S/C10H20N4O/c11-10(12)14-5-3-13(4-6-14)8-9-2-1-7-15-9/h9H,1-8H2,(H3,11,12) |
InChI Key |
YXUXCNTWIPOPQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2CCN(CC2)C(=N)N |
Origin of Product |
United States |
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